molecular formula C30H23N8O10P B14176404 5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid CAS No. 915781-00-9

5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid

Cat. No.: B14176404
CAS No.: 915781-00-9
M. Wt: 686.5 g/mol
InChI Key: WRDLMADAQANCJD-UHFFFAOYSA-N
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Description

5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid is an azo compound characterized by the presence of a diazene functional group. Azo compounds are known for their chromophoric properties, which allow them to absorb and emit electromagnetic radiation, making them suitable for various applications, particularly in dyeing materials .

Chemical Reactions Analysis

5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol undergoes various chemical reactions, including:

Scientific Research Applications

5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing metal complexes and other derivatives.

    Biology: Investigated for its potential biological activities, including antibacterial properties.

    Medicine: Studied for its potential therapeutic applications due to its interaction with biological molecules.

    Industry: Utilized in dyeing processes and as a chemosensor for detecting metal cations.

Mechanism of Action

The mechanism of action of 5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol involves its interaction with molecular targets through its diazene functional group. This interaction can lead to various biological effects, such as antibacterial activity. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol can be compared with other azo compounds and derivatives of 8-hydroxyquinoline. Similar compounds include:

Properties

CAS No.

915781-00-9

Molecular Formula

C30H23N8O10P

Molecular Weight

686.5 g/mol

IUPAC Name

5-[(4-nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid

InChI

InChI=1S/2C15H10N4O3.H3O4P/c2*20-14-8-7-13(12-2-1-9-16-15(12)14)18-17-10-3-5-11(6-4-10)19(21)22;1-5(2,3)4/h2*1-9,20H;(H3,1,2,3,4)

InChI Key

WRDLMADAQANCJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)[N+](=O)[O-].C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)[N+](=O)[O-].OP(=O)(O)O

Origin of Product

United States

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